
17a-Methyl-androst-2-ene-17b-ol
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Overview
Description
17a-Methyl-androst-2-ene-17b-ol: is a synthetic anabolic-androgenic steroid (AAS) known for its potent muscle-building properties. It is a derivative of Desoxymethyltestosterone (Madol) and is commonly used in prohormone supplements for its ability to promote significant muscle mass and strength gains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17a-Methyl-androst-2-ene-17b-ol typically involves the methylation of the parent steroid structure to enhance its anabolic properties and oral bioavailability. The process includes:
Protection of the 17b-hydroxy group: as a ketal.
Reduction of the C3 position: to an alcohol.
Formation of a p-toluenesulfonyl ester: at the C3 position.
Elimination reaction: to form the 2-ene structure.
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its classification as a controlled substance in many countries. the general approach involves large-scale chemical synthesis using the steps mentioned above, followed by purification and quality control processes to ensure the compound’s purity and potency.
Chemical Reactions Analysis
Grignard Reaction (Method B)
The compound is synthesized via a Grignard reaction involving 5a-androst-2-en-17-one and methyl magnesium bromide. The reaction proceeds as follows:
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Reagents : 5a-androst-2-en-17-one, methyl magnesium bromide (3 molar, ethereal solution), ether solvent.
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Conditions : Cooling during addition, reflux for 6 hours, followed by room temperature storage for 16 hours.
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Workup : Quenching with aqueous ammonium chloride, extraction with ethyl acetate, and purification via recrystallization from aqueous ethanol.
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Yield : Identical product to Method A, with a melting point of 150–151°C .
Organolithium Reaction (Method A)
An alternative synthesis uses methyl lithium in ether:
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Reagents : 5a-androst-2-en-17-one, methyl lithium (1 molar, ethereal solution).
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Conditions : Stirring at room temperature for 20 hours.
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Workup : Acidic quenching with HCl, extraction with ether, and purification via recrystallization from aqueous ethanol.
Method | Reagent | Conditions | Yield |
---|---|---|---|
Grignard | Methyl MgBr | Reflux 6h, RT 16h | 150–151°C MP |
Organolithium | Methyl Li | Stir 20h at RT | 149–151°C MP |
Alkynylation
17a-ethynyl-5a-androst-2-en-17β-ol is synthesized by reacting 5a-androst-2-en-17-one with potassium acetylide:
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Reagents : Potassium acetylide, diethylene glycol dimethyl ether solvent.
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Conditions : Cooling during acetylene addition, prolonged reaction time.
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Product : 17a-ethynyl-5a-androst-2-en-17β-ol (melting point 171–173°C) .
Hydrogenation
The alkynyl derivative undergoes catalytic hydrogenation:
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Reagents : Hydrogen gas, palladium-on-calcium carbonate catalyst.
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Conditions : Hydrogenation under standard conditions.
Acetylation to Form Ester Derivatives
17a-Methyl-androst-2-ene-17β-ol undergoes acetylation:
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Reagents : Acetic anhydride, pyridine solvent.
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Conditions : Reflux under nitrogen for 4 hours.
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Product : 17a-ethynyl-5a-androst-2-en-17β-ol 17-acetate (melting point 119–121°C) .
Pharmacological and Structural Insights
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Pharmacology : Exhibits androgenic/anabolic activity, anti-estrogenic properties, and progestational effects in its esterified form .
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Stability : Stable under standard conditions but degrades under extreme pH or heat.
Analytical and Regulatory Context
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Detection : Identified in dietary supplements via LC-MS/GC-MS, highlighting its misuse as a prohormone .
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Regulatory Status : Classified under the Designer Anabolic Steroid Control Act (2014) in certain jurisdictions .
This synthesis framework highlights the versatility of organometallic reagents and catalytic hydrogenation in constructing the compound’s steroid backbone. The inclusion of esterification further expands its pharmacological profile.
Scientific Research Applications
Chemistry:
- Used as a reference compound in the study of anabolic-androgenic steroids.
- Employed in the synthesis of other steroidal compounds for research purposes .
Biology:
- Investigated for its effects on muscle growth and androgen receptor binding.
- Studied for its potential impact on metabolic pathways and gene expression .
Medicine:
- Explored for its potential therapeutic applications in muscle-wasting diseases.
- Evaluated for its anabolic effects in clinical settings .
Industry:
- Utilized in the development of performance-enhancing supplements.
- Applied in the formulation of prohormone products for bodybuilding .
Mechanism of Action
Mechanism: 17a-Methyl-androst-2-ene-17b-ol exerts its effects by binding to androgen receptors in muscle tissue, leading to the activation of anabolic pathways. This results in increased protein synthesis, muscle hypertrophy, and strength gains .
Molecular Targets and Pathways:
Androgen Receptors: Primary targets for the compound’s anabolic effects.
Protein Synthesis Pathways: Activation of mTOR and other signaling pathways involved in muscle growth.
Comparison with Similar Compounds
Desoxymethyltestosterone (Madol): A precursor to 17a-Methyl-androst-2-ene-17b-ol with similar anabolic properties.
Methyl-DHT (Mestanolone): Another methylated steroid with comparable effects on muscle growth.
Halodrol: A prohormone with a similar structure and anabolic effects.
Uniqueness: this compound is unique due to its high oral bioavailability and potent anabolic effects, making it a popular choice in prohormone supplements. Its ability to promote significant muscle gains with relatively short cycles sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H32O |
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Molecular Weight |
288.5 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14?,15-,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
FRVHJVATKMIOPQ-IWPZMOPJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4[C@@]3(CC=CC4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C |
Origin of Product |
United States |
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